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molecular formula C9H10N2O3 B1587104 N-(4-Nitrophenyl)propionamide CAS No. 4850-93-5

N-(4-Nitrophenyl)propionamide

Cat. No. B1587104
M. Wt: 194.19 g/mol
InChI Key: XHHRFANWCYGWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

Propionyl chloride (25.0 g, 270 mmol) was added dropwise to a solution of 4-nitroaniline (24.9 g, 180 mmol) and pyridine (43.7 ml, 540 mmol) in tetrahydrofuran (500 ml) under ice-cooling, the mixture was stirred under ice-cooling for 2 hour, and the solvent was distilled off under reduced pressure. The residue was poured into ice-water, and 33.5 g (95.7%) of the desired product was collected by filtration as a solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
43.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[N+:6]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)([O-:8])=[O:7].N1C=CC=CC=1>O1CCCC1>[N+:6]([C:9]1[CH:15]=[CH:14][C:12]([NH:13][C:1](=[O:4])[CH2:2][CH3:3])=[CH:11][CH:10]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
24.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
43.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 2 hour
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into ice-water, and 33.5 g (95.7%) of the desired product
FILTRATION
Type
FILTRATION
Details
was collected by filtration as a solid

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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